![molecular formula C26H32N4O4 B11163367 1-butyl-5-oxo-N-(4-{[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B11163367.png)
1-butyl-5-oxo-N-(4-{[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-oxo-N-(4-{[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the pyrrolidine ring.
Amide bond formation: to attach the carbamoyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-oxo-N-(4-{[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-5-oxo-N-(4-{[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-5-oxo-N-{4-[(3,4,5-trimethoxyphenyl)carbamoyl]phenyl}-3-pyrrolidinecarboxamide
- Other pyrrolidine derivatives with similar functional groups.
Uniqueness
The uniqueness of 1-butyl-5-oxo-N-(4-{[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H32N4O4 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-butyl-5-oxo-N-[4-[[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl]phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H32N4O4/c1-4-5-14-30-16-19(15-23(30)31)25(33)28-20-12-10-18(11-13-20)24(32)29-22-9-7-6-8-21(22)26(34)27-17(2)3/h6-13,17,19H,4-5,14-16H2,1-3H3,(H,27,34)(H,28,33)(H,29,32) |
InChI Key |
ZHQRTCMTSXFOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC(C)C |
Origin of Product |
United States |
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